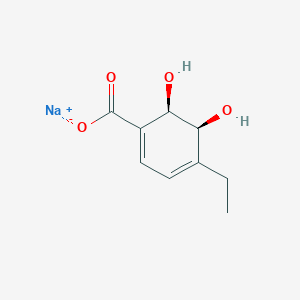
(2R,3S)-1-Carboxy-4-ethyl-2,3-dihydroxy-cyclohexa-4,6-diene, sodium salt, 85
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 es un compuesto químico con una estructura única que incluye un anillo de ciclohexadieno sustituido con grupos carboxi, etil y dihidroxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 se puede lograr a través de varias rutas sintéticas. Un método común implica el uso de reacciones estereoselectivas para introducir la estereoquímica deseada en las posiciones 2 y 3 del anillo de ciclohexadieno. Esto se puede lograr utilizando catalizadores quirales o auxiliares quirales para controlar la estereoquímica de la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos dihidroxi se pueden oxidar para formar dicetonas o ácidos carboxílicos.
Reducción: El grupo carboxi se puede reducir a un alcohol o un aldehído.
Sustitución: El grupo etil se puede sustituir con otros grupos alquilo o arilo utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para la reducción y nucleófilos como los haluros de alquilo o los haluros de arilo para las reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de los grupos dihidroxi puede producir dicetonas o ácidos carboxílicos, mientras que la reducción del grupo carboxi puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
(2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por su posible actividad biológica e interacciones con enzimas y otras biomoléculas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas y otras proteínas, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a (2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 incluyen otros derivados de ciclohexadieno con diferentes sustituyentes. Algunos ejemplos incluyen:
- (2R,3S)-2-(2,4-Difluorofenil)-3-metil-2-(1H-1,2,4-triazol-1-il)metilóxido .
- Flavin adenina dinucleótido disódico .
Singularidad
Lo que diferencia a (2R,3S)-1-Carboxi-4-etil-2,3-dihidroxi-ciclohexa-4,6-dieno, sal de sodio, 85 de compuestos similares es su combinación específica de sustituyentes y estereoquímica, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C9H11NaO4 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
sodium;(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O4.Na/c1-2-5-3-4-6(9(12)13)8(11)7(5)10;/h3-4,7-8,10-11H,2H2,1H3,(H,12,13);/q;+1/p-1/t7-,8+;/m0./s1 |
Clave InChI |
HXAZAVNQZZSFNU-KZYPOYLOSA-M |
SMILES isomérico |
CCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[Na+] |
SMILES canónico |
CCC1=CC=C(C(C1O)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)

![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)
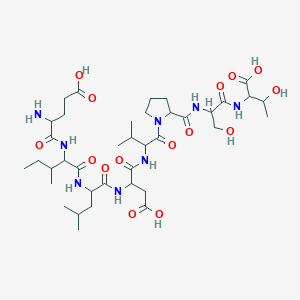

![19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
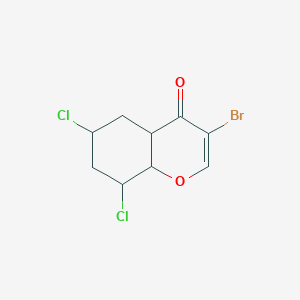
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
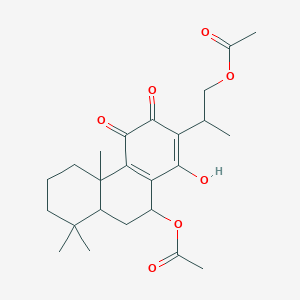
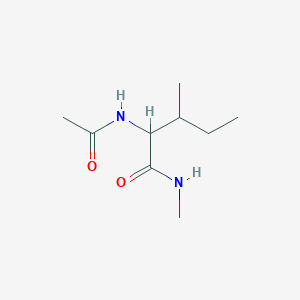
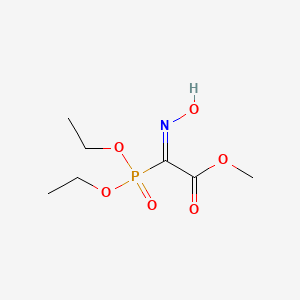
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
